molecular formula C13H22ClF2N B2697320 2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2189434-80-6

2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Cat. No.: B2697320
CAS No.: 2189434-80-6
M. Wt: 265.77
InChI Key: ZBGVNTHRWWQYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a sophisticated spirocyclic building block designed for advanced pharmaceutical research and discovery. Compounds featuring the 8-azaspiro[bicyclo[3.2.1]octane scaffold are of significant interest in medicinal chemistry due to their rigid, three-dimensional structure, which can be utilized to improve the potency and selectivity of drug candidates . The incorporation of a gem-difluorocyclopropane moiety is a strategic modification often employed to fine-tune key molecular properties, such as metabolic stability, lipophilicity, and membrane permeability, by mimicking steric and electronic effects without dramatically increasing molecular weight . The specific addition of an isobutyl group at the 3'-position presents a strategic handle for further chemical elaboration, making this compound a versatile intermediate for constructing targeted libraries or for use in lead optimization programs. As a specialized building block, its primary research value lies in the exploration of new chemical space, particularly in the synthesis of novel bioactive molecules for challenging targets in areas such as central nervous system (CNS) disorders and oncology . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1',1'-difluoro-3'-(2-methylpropyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2N.ClH/c1-8(2)5-11-12(13(11,14)15)6-9-3-4-10(7-12)16-9;/h8-11,16H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGVNTHRWWQYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2(C1(F)F)CC3CCC(C2)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a novel compound with potential applications in pharmacology, particularly in the treatment of neurological disorders. Its unique structure allows for significant biological interactions, making it a subject of interest in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14ClF2N
  • Molecular Weight : 173.207 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological activity and specificity in binding to various receptors.

Research indicates that compounds similar to 2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane] interact with monoamine transporters, specifically targeting the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions are crucial for modulating neurotransmitter levels in the brain, which can influence mood and behavior.

Binding Affinity

The binding affinity of related compounds has been studied extensively, revealing that modifications in the molecular structure can significantly affect potency:

  • DAT Inhibition Potency : Compounds with similar structures have shown varying inhibitory potencies at DAT, with some achieving Ki values as low as 1 nM .
  • SERT Inhibition Potency : Similarly, SERT inhibition has been documented, with certain analogs demonstrating strong selectivity for DAT over SERT .

Case Study: Neurological Disorders

A study investigating the effects of 8-azatropanes on cocaine addiction highlighted the potential of these compounds in treating substance use disorders. The research demonstrated that specific structural modifications enhance binding to DAT, which is essential for developing effective therapeutic agents against cocaine dependence .

Table 1: Inhibitory Potency of Related Compounds

CompoundDAT IC50 (nM)SERT IC50 (nM)
8-NCH₃1.12.5
8-O3.34.7
8-S2.03.0

Data from multiple independent experiments indicate consistent results across different studies .

Pharmacological Implications

The unique properties of 2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane] suggest its potential utility in pharmacotherapy:

  • Antidepressant Effects : Due to its interaction with serotonin pathways, this compound could serve as a basis for developing new antidepressants.
  • Cocaine Addiction Treatment : By modulating dopamine levels, it may help reduce cravings and withdrawal symptoms associated with cocaine use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Weight (g/mol) Substituents Key Differences vs. Target Compound Potential Implications References
2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[...] hydrochloride Not reported 3'-(propan-2-yl) Smaller branched alkyl (isopropyl vs. isobutyl) Reduced steric hindrance; altered solubility
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride 173.68 No fluorine or alkyl groups Simpler structure; lacks fluorination and substituents Lower metabolic stability; reduced lipophilicity
(1S,5R)-3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride Not reported Non-spiro bicyclic system Absence of spirocyclopropane Reduced conformational rigidity
8-(cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] Not reported Cyclopropylmethyl; oxirane ring Oxirane introduces reactivity Potential prodrug or metabolic intermediate
9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride 187.7 Larger bicyclo[3.3.1]nonane framework Expanded ring system (nonane vs. octane) Altered spatial interactions with targets

Key Findings:

Impact of Fluorination: The difluoro substitution in the target compound and CAS 1254104-06-7 enhances metabolic stability compared to non-fluorinated analogs like the simpler 8-azaspiro compound (MW 173.68) .

Conversely, bulkier groups like cyclopropylmethyl could enhance hydrophobic interactions.

Spiro vs.

Ring Size Variations: Expanding the bicyclic system to nonane (as in ) increases molecular weight and may alter bioavailability or diffusion across membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.